Tris(hydroxypropyl)phosphine

Catalog No.
S1899605
CAS No.
4706-17-6
M.F
C9H21O3P
M. Wt
208.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tris(hydroxypropyl)phosphine

CAS Number

4706-17-6

Product Name

Tris(hydroxypropyl)phosphine

IUPAC Name

3-[bis(3-hydroxypropyl)phosphanyl]propan-1-ol

Molecular Formula

C9H21O3P

Molecular Weight

208.23 g/mol

InChI

InChI=1S/C9H21O3P/c10-4-1-7-13(8-2-5-11)9-3-6-12/h10-12H,1-9H2

InChI Key

YICAEXQYKBMDNH-UHFFFAOYSA-N

SMILES

C(CO)CP(CCCO)CCCO

Canonical SMILES

C(CO)CP(CCCO)CCCO

The exact mass of the compound Tris(hydroxypropyl)phosphine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Tris(hydroxypropyl)phosphine (THPP, CAS 4706-17-6) is a highly water-soluble, odorless, and neutrally charged trialkylphosphine reducing agent. Primarily utilized for the rapid and irreversible cleavage of disulfide bonds, THPP serves as a high-performance alternative to conventional thiol-based reductants (like DTT) and charged phosphines (like TCEP). Its unique structure—featuring three terminal hydroxyl groups—confers excellent hydrophilicity without introducing the pH-dependent anionic charges characteristic of carboxyethyl analogs. For industrial and laboratory procurement, THPP is prioritized in workflows requiring rapid reaction kinetics at physiological pH, extended benchtop stability, compatibility with immobilized metal affinity chromatography (IMAC), and superior penetration into dense protein matrices or hydrophobic microenvironments[1].

Substituting THPP with generic thiol reductants (e.g., DTT) or the industry-standard TCEP often leads to suboptimal process outcomes. DTT is highly susceptible to auto-oxidation, requiring continuous dosing, and it actively reduces metal ions, rendering it incompatible with downstream IMAC purification. While TCEP resolves the volatility and metal-reduction issues of DTT, its three carboxylate groups render it highly negatively charged at biological pH. This anionic character severely limits TCEP's ability to penetrate lipid bilayers, dense keratinous matrices, or hydrophobic protein pockets. Furthermore, TCEP exhibits significantly slower disulfide cleavage kinetics than THPP at pH 8.0. Consequently, substituting THPP with TCEP in time-sensitive bioconjugation or whole-cell extraction protocols can result in incomplete reduction, lower protein yields, and reduced mass efficiency [1].

Accelerated Disulfide Cleavage Kinetics at Biological pH

At physiological and slightly basic pH levels (pH 8.0), THPP demonstrates markedly faster disulfide reduction kinetics compared to standard alternatives. In direct comparative assays reducing a peptide-like disulfide, THPP operated 3.91 times faster than TCEP. Furthermore, in the reduction of 2-hydroxyethyl disulfide, THPP achieved an 82% isolated yield within 15 minutes, whereas TCEP and DTT yielded only 25% and 30%, respectively, under identical conditions [1].

Evidence DimensionDisulfide reduction rate and yield at 15 minutes (pH 8.0)
Target Compound Data82% isolated yield (operates 3.91x faster)
Comparator Or BaselineTCEP (25% yield) and DTT (30% yield)
Quantified Difference>3-fold increase in reaction speed and product yield at 15 minutes
ConditionspH 8.0 buffer, room temperature, 15-minute incubation

Faster reduction kinetics streamline protein extraction and bioconjugation workflows, minimizing the degradation of sensitive biomolecules during prolonged incubations.

Aqueous Oxidative Stability and Extended Half-Life

Traditional thiol reducing agents suffer from rapid auto-oxidation in aqueous solutions, particularly at biological pH. THPP exhibits exceptional oxidative stability, undergoing only ~10% oxidation over 72 hours in a pH 8.0 buffer at room temperature. In contrast, DTT has a half-life of less than 1 hour at pH 8.5 and shows considerable degradation within 2-3 days even at lower pH levels [1].

Evidence DimensionAuto-oxidation rate in aqueous buffer
Target Compound Data~10% oxidation after 72 hours
Comparator Or BaselineDTT (half-life < 1 hour at pH 8.5)
Quantified DifferenceRadically extended functional half-life in aerobic environments
ConditionspH 8.0 buffer, room temperature, exposed to air

Allows for the preparation of stable stock solutions and eliminates the need for continuous reagent dosing during long incubations or multi-step purifications.

Absolute Mass-Based Reducing Capacity

When evaluated for its absolute reducing capacity against oxidized glutathione, THPP outperforms the industry-standard TCEP on a per-gram basis. THPP delivers a reducing capacity of 0.232 meq/g, whereas TCEP provides only 0.182 meq/g. This higher mass efficiency is driven by the lower molecular weight and optimized structural stoichiometry of the hydroxypropyl groups compared to the carboxyethyl groups of TCEP .

Evidence DimensionReducing capacity against oxidized glutathione
Target Compound Data0.232 meq/g
Comparator Or BaselineTCEP (0.182 meq/g)
Quantified Difference~27% higher absolute reducing capacity per gram
ConditionsStandardized titration against oxidized glutathione

Improves mass efficiency in large-scale procurement and reduces the volumetric addition required in sensitive or volume-constrained assays.

Neutral Charge Profile for Enhanced Matrix Penetration

At physiological pH, TCEP is highly negatively charged due to its three deprotonated carboxylate groups, which restricts its ability to penetrate dense protein matrices or lipid bilayers. THPP, bearing neutral hydroxyl groups, maintains an uncharged profile. This allows THPP to penetrate deeply into complex structures—such as the non-polar regions of polypeptide helices and keratinous hair shafts—demonstrating superior nucleophilic access and disulfide cleavage in environments where TCEP is sterically or electrostatically excluded [1].

Evidence DimensionMatrix penetration and non-polar disulfide cleavage
Target Compound DataDeep penetration and effective cleavage due to neutral hydroxyl groups
Comparator Or BaselineTCEP (restricted penetration due to polyanionic charge at pH > 6)
Quantified DifferenceSuperior access to buried disulfides in hydrophobic/dense matrices
ConditionsIntact keratinous structures / complex polypeptide helices

Critical for applications requiring deep tissue, whole-cell, or dense matrix disulfide reduction where charged molecules fail to permeate.

High-Throughput Protein Extraction and IMAC Purification

Because THPP does not reduce metal ions (unlike DTT) and operates nearly 4 times faster than TCEP at pH 8.0, it is the optimal reductant for extracting proteins from cell lysates that will subsequently undergo Immobilized Metal Affinity Chromatography (IMAC). It prevents the precipitation of Ni2+ or Co2+ from His-bind resins, allowing for direct column loading without intermediate dialysis or buffer exchange steps[1].

Preparation of Antibody-Drug Conjugates (ADCs) and Bioconjugates

In bioconjugation workflows targeting native cysteines, the rapid and irreversible reduction of disulfides is critical. THPP provides reliable, high-yield reduction of interchain disulfides at physiological pH without the massive excess required by DTT. However, users must note that THPP (like TCEP) reacts with maleimide linkers, necessitating its removal via ultrafiltration prior to the addition of maleimide-bearing payloads [2].

Reduction of Buried Disulfides in Dense Protein Matrices

For structural biology studies, proteomics, or industrial processing of keratinous materials (such as wool or cosmetic hair treatments), THPP is uniquely suited to reach sterically hindered or hydrophobic disulfide bonds. Its neutral charge at biological pH allows it to permeate dense matrices and lipid environments that repel the highly anionic TCEP [3].

XLogP3

-1

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory.;
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive

Wikipedia

Tris(hydroxypropyl)phosphine

Dates

Last modified: 08-16-2023

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